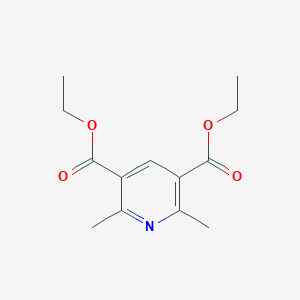

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIWSYPKAJVXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289002 | |

| Record name | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149-24-2 | |

| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 58515 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1149-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Chemical Identifier: CAS Number 1149-24-2

This technical document provides a comprehensive overview of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a heterocyclic compound utilized in various research applications. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthesis protocols, and structural data.

Chemical and Physical Properties

This compound is a stable, solid organic compound.[1] Its identity and fundamental properties are well-documented, providing a solid foundation for its use in experimental settings. The key identifiers and physical characteristics are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1149-24-2 | [2][3][4] |

| Molecular Formula | C₁₃H₁₇NO₄ | [2][3][4] |

| Molecular Weight | 251.28 g/mol | [2][3][5] |

| IUPAC Name | This compound | - |

| Appearance | Solid, Crystals, or Crystalline Powder | [6] |

| Melting Point | 72-74 °C | [1][4][5] |

| Boiling Point | 208 °C at 40 mmHg | [1][4][5] |

| Purity | ≥98.5% to 99% |[2][3] |

Synthesis and Experimental Protocols

The primary route to synthesizing this compound is through the oxidation of its corresponding 1,4-dihydropyridine precursor, often referred to as a Hantzsch dihydropyridine.[5][7] The overall process can be visualized as a two-step sequence: the Hantzsch synthesis of the dihydropyridine, followed by its aromatization.

Protocol 1: Synthesis via Ferric Chloride Oxidation

This protocol details the synthesis of the 1,4-dihydropyridine (DHP) precursor followed by its oxidation using ferric chloride hexahydrate.[8]

-

Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

-

A 25-ml round-bottomed flask is charged with ethyl acetoacetate (2.0 mmol), an appropriate aldehyde (e.g., 2-chloroquinoline-3-carboxaldehyde, 1.0 mmol), and ammonium acetate (1.0 mmol).[9]

-

Add 5 ml of water to the mixture.

-

Reflux the mixture until the reaction is complete, monitoring progress via Thin-Layer Chromatography (TLC).[9]

-

Upon completion, treat the reaction mixture with a brine solution and extract the product with ethyl acetate.

-

Evaporate the solvent. The crude yellow product can be recrystallized from ethanol to yield the DHP in high purity (e.g., 85% yield).[9]

-

-

Step 2: Oxidation to this compound

-

Prepare a mixture of the synthesized diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, ferric chloride hexahydrate, acetic acid, and water.[8]

-

Heat the mixture at reflux for 1 hour.[8]

-

After the reaction, cool the mixture to room temperature.

-

Quench the reaction with 20 ml of H₂O and neutralize with a saturated aqueous solution of NaHCO₃.

-

The final product can be isolated and purified. Single crystals suitable for X-ray analysis may be obtained by slow evaporation from an ethanol solution.[8]

-

Protocol 2: Synthesis via Sodium Nitrite Oxidation

This method provides an alternative preparatively convenient route using sodium nitrite as the oxidizing agent.[10]

-

Step 1: Hantzsch Reaction

-

The synthesis of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is achieved through a three-component cyclocondensation of two equimolar amounts of acetoacetic ester, urotropine, and ammonium acetate.[10]

-

-

Step 2: Oxidation

Structural and Spectroscopic Data

The molecular structure of this compound has been extensively characterized using single-crystal X-ray diffraction. These studies provide precise data on its solid-state conformation.

Table 2: Crystallographic Data

| Parameter | Value (Source 1[9][11]) | Value (Source 2[8]) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 4.5380 (6) | 4.593 (2) |

| b (Å) | 15.440 (2) | 15.950 (9) |

| c (Å) | 18.722 (2) | 18.795 (10) |

| β (˚) | 90.502 (6) | 90.656 (9) |

| Volume (ų) | 1311.7 (3) | 1374.0 (12) |

| Z | 4 | 4 |

| Temperature (K) | 100 | Not Specified |

| Radiation | Mo Kα | Mo Kα |

| R-factor | 0.048 | 0.049 |

The crystal packing is stabilized by weak intermolecular C—H···O and C—H···π interactions, which result in the formation of a three-dimensional network.[9]

Spectroscopic analysis confirms the molecular structure. Infrared (IR) spectroscopy reveals characteristic absorption bands, and Nuclear Magnetic Resonance (NMR) provides detailed information about the proton and carbon environments.

Table 3: Spectroscopic Data

| Technique | Data | Reference |

|---|---|---|

| IR (KBr, ν cm⁻¹) | 2979, 2932, 1721, 1591, 1442, 1367, 1296, 1223, 1120, 1043, 771, 698 | [8] |

| ¹H and ¹³C NMR | Structures confirmed by 1D and 2D (COSY, HMQC) NMR spectroscopy. |[10] |

Applications and Relevance

This compound serves primarily as a stable, aromatic derivative of the more widely studied Hantzsch 1,4-dihydropyridines.[8] The Hantzsch dihydropyridines are a well-known class of calcium channel blockers, and their metabolism in vivo often involves an oxidation step to the corresponding pyridine derivative.[8] Therefore, understanding the properties and synthesis of this compound is relevant for:

-

Metabolism Studies: Serving as a reference compound in metabolic studies of Hantzsch dihydropyridine drugs.

-

Organic Synthesis: Acting as a building block or intermediate for the synthesis of more complex heterocyclic molecules.[12]

-

Materials Science: Research into its crystal engineering and the formation of supramolecular structures through non-covalent interactions.[9]

While direct biological activity for this specific compound is not extensively reported, related pyridine derivatives have shown potential in various therapeutic areas, including analgesic applications.[13]

References

- 1. This compound 99 1149-24-2 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]

- 6. Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, 98% 1 g | Buy Online [thermofisher.com]

- 7. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SYNTHESIS AND STRUCTURE OF DIETHYL-2,6-DIMETHYL-PYRIDIN-3,5-DICARBOXYLATE | Academic Scientific Journal of Chemistry [journals.nauka-nanrk.kz]

- 11. researchgate.net [researchgate.net]

- 12. Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2 [evitachem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a heterocyclic compound of interest in synthetic chemistry and relevant to the field of drug discovery. The document details its physicochemical properties, synthesis protocols, and its relationship to pharmacologically active agents.

Core Compound Properties

This compound is a pyridine derivative. Its core data, including its molecular weight, are summarized below.

| Property | Value | References |

| Molecular Weight | 251.28 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₇NO₄ | [2][3] |

| CAS Number | 1149-24-2 | [1][2][3][5] |

| Appearance | Solid | [3] |

| Melting Point | 72-74 °C | [3][5] |

| Boiling Point | 208 °C (at 40 mmHg) | [3][5] |

| Synonyms | 2,6-Dimethylpyridine-3,5-dicarboxylic Acid Diethyl Ester | [1] |

Synthesis and Chemical Workflow

The primary route to synthesizing this compound is through the oxidation of its corresponding 1,4-dihydropyridine precursor, commonly known as a Hantzsch ester.[4][6] This two-stage process begins with the Hantzsch dihydropyridine synthesis, a multi-component reaction, followed by an aromatization step.[7][8]

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. 2,6-二甲基吡啶-3,5-二甲酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 99 1149-24-2 [sigmaaldrich.com]

- 5. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]

- 6. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

An In-Depth Technical Guide to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. It also explores its potential applications in drug discovery and development, supported by detailed experimental protocols and data analysis.

Core Compound Structure and Properties

This compound is a symmetrically substituted pyridine derivative with the chemical formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol .[1][2] The core structure consists of a central pyridine ring substituted with two methyl groups at positions 2 and 6, and two ethoxycarbonyl groups at positions 3 and 5.

The compound typically appears as a white to off-white solid and is soluble in organic solvents.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1149-24-2 | [3] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][2] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| Melting Point | 72-74 °C | |

| Boiling Point | 208 °C at 40 mmHg | |

| Appearance | White to off-white solid | [3] |

Crystallographic Structure

X-ray crystallography studies have revealed the detailed three-dimensional structure of this compound. The crystal packing is stabilized by weak intermolecular C—H⋯O and C—H⋯π interactions, which result in the formation of a three-dimensional network.[1]

Table 1: Crystallographic Data

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 4.5380 (6) |

| b (Å) | 15.440 (2) |

| c (Å) | 18.722 (2) |

| β (°) | 90.502 (6) |

| Volume (ų) | 1311.7 (3) |

| Z | 4 |

Crystal data obtained at 100 K.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the Hantzsch dihydropyridine synthesis followed by an oxidation step.

References

Spectroscopic Profile of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.74 | s | 1H | - | Pyridine H-4 |

| 4.40 | q | 4H | 7.1 | -OCH₂CH₃ |

| 2.85 | s | 6H | - | Pyridine -CH₃ |

| 1.42 | t | 6H | 7.1 | -OCH₂CH₃ |

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 165.98 | C=O (ester) |

| 162.24 | C-2/C-6 (pyridine) |

| 140.92 | C-3/C-5 (pyridine) |

| 123.07 | C-4 (pyridine) |

| 61.41 | -OCH₂CH₃ |

| 24.99 | Pyridine -CH₃ |

| 14.29 | -OCH₂CH₃ |

Solvent: CDCl₃. Instrument Frequency: 100 MHz.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2978, 2931, 2912, 2872 | Medium | C-H stretch (alkane) |

| 1722 | Strong | C=O stretch (ester) |

| 1591 | Medium | C=C/C=N stretch (aromatic ring) |

| 1444, 1379, 1368 | Medium | C-H bend (alkane) |

| 1295, 1224, 1124, 1110 | Strong | C-O stretch (ester) |

| 772 | Strong | C-H bend (aromatic) |

Sample Preparation: KBr pellet.

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 251.0 | 78.6 | [M]⁺ (Molecular Ion) |

| 252.0 | 12.8 | [M+1]⁺ |

| 206.0 | 100.0 | [M - C₂H₅O]⁺ |

| 178.0 | 40.2 | [M - C₂H₅O - CO]⁺ or [M - COOC₂H₅]⁺ |

| 150.0 | 15.2 | |

| 106.0 | 11.0 | |

| 77.0 | 6.3 | |

| 29.0 | 18.1 | [C₂H₅]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

Synthesis of this compound

The title compound can be synthesized via the Hantzsch pyridine synthesis followed by oxidation. A mixture of ethyl acetoacetate, an aldehyde (such as formaldehyde or a derivative), and ammonia or an ammonium salt are reacted to form a dihydropyridine intermediate. This intermediate is then oxidized to the corresponding pyridine derivative. For instance, the oxidation of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be achieved using an oxidizing agent like ferric chloride or sodium nitrite in acetic acid to yield this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of approximately 5-10 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy :

-

Instrument : Bruker Avance 400 MHz spectrometer.

-

Parameters : A standard proton NMR experiment was performed with a pulse angle of 30°, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

-

Processing : The Free Induction Decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. The resulting spectrum was phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy :

-

Instrument : Bruker Avance 100 MHz spectrometer.

-

Parameters : A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were used. Approximately 1024 scans were averaged.

-

Processing : The FID was processed with an exponential window function (line broadening of 1.0 Hz) prior to Fourier transformation. The spectrum was referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition :

-

Instrument : PerkinElmer Spectrum Two FT-IR spectrometer.

-

Parameters : The spectrum was recorded in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ was used, and 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition :

-

Instrument : Agilent 7890B GC coupled to a 5977A MSD (Mass Selective Detector).

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : The mass-to-charge ratio (m/z) was scanned from 20 to 400 amu.

-

Data Analysis : The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

An In-depth Technical Guide to the 13C NMR of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. The document details the experimentally observed chemical shifts, their assignment to the molecular structure, and a standard protocol for acquiring such data. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Molecular Structure and 13C NMR Spectral Data

This compound possesses a symmetrical structure, which is reflected in its 13C NMR spectrum. The molecule has seven unique carbon environments, leading to a corresponding number of signals in the spectrum. The spectral data, acquired at 100 MHz, is summarized in the table below.[1][2]

| Chemical Shift (δ), ppm | Assignment | Carbon Type |

| 165.98 | C=O | Quaternary (Ester Carbonyl) |

| 162.24 | C2, C6 | Quaternary (Aromatic) |

| 140.92 | C4 | Quaternary (Aromatic) |

| 123.07 | C3, C5 | Quaternary (Aromatic) |

| 61.41 | -OCH2- | Methylene (CH2) |

| 24.99 | -CH3 (ring) | Methyl (CH3) |

| 14.29 | -CH3 (ethyl) | Methyl (CH3) |

Experimental Protocol

The following protocol outlines a standard procedure for obtaining a high-quality 13C NMR spectrum of a solid organic compound such as this compound.

2.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of the solid this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3). The solvent peak will also serve as a reference for chemical shifts.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

2.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a nuclear magnetic resonance spectrometer operating at a frequency of 100 MHz for 13C nuclei.

-

Insertion and Locking: Insert the sample into the spectrometer probe. Lock the field frequency to the deuterium signal of the solvent.

-

Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is low.

-

Relaxation Delay (D1): Employ a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, particularly quaternary carbons, for more accurate integration if required.

-

Spectral Width (SW): Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Spectral Assignment

The logical workflow for assigning the observed 13C NMR signals to the specific carbon atoms in this compound is illustrated in the diagram below. The process relies on the distinct chemical environments and expected chemical shift ranges for different types of carbon atoms.

Caption: Logical workflow for the assignment of 13C NMR signals.

The diagram above illustrates the correlation between the distinct chemical environments within the this compound molecule and their corresponding signals in the 13C NMR spectrum. The assignment is based on established principles of NMR spectroscopy, where the chemical shift is influenced by factors such as hybridization, electronegativity of neighboring atoms, and aromatic ring effects. The symmetry of the molecule results in the equivalence of the two methyl groups on the pyridine ring, the two ester groups, and the corresponding carbons within the pyridine ring (C2/C6 and C3/C5).

References

An In-depth Technical Guide to the Infrared Spectrum of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. It includes a detailed breakdown of its characteristic absorption bands, experimental protocols for its synthesis and spectral acquisition, and a visualization of its synthetic pathway. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Properties

This compound (CAS No. 1149-24-2) is a heterocyclic compound featuring a pyridine core substituted with two methyl groups at positions 2 and 6, and two ethyl carboxylate groups at positions 3 and 5.[1] Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol .[1][2] This molecule is often synthesized through the oxidation of the corresponding 1,4-dihydropyridine, a Hantzsch ester.[3][4] Its structure makes it a valuable intermediate in the synthesis of various bioactive compounds and agrochemicals.[5][6]

Infrared Spectral Data

The infrared spectrum of this compound reveals key functional groups within the molecule. The spectral data, acquired using the KBr pellet method, is summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2979, 2932 | Medium | C-H stretching (aliphatic, from methyl and ethyl groups) |

| 1721 - 1722 | Strong | C=O stretching (ester carbonyl) |

| 1591 | Medium | C=C and C=N stretching (pyridine ring) |

| 1442 - 1444 | Medium | C-H bending (aliphatic) |

| 1367 - 1368 | Strong | C-H bending (aliphatic) |

| 1296 - 1295 | Strong | C-O stretching (ester, asymmetric) |

| 1223 - 1224 | Strong | C-O stretching (ester, symmetric) |

| 1120 - 1124 | Strong | C-O stretching (ester) |

| 1043 - 1045 | Medium | C-O stretching |

| 771 - 772 | Medium | C-H out-of-plane bending (aromatic ring) |

Data compiled from multiple sources.[4][7]

Interpretation of Key Peaks:

-

C-H Stretching (2979, 2932 cm⁻¹): These bands correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and ethyl substituents.

-

C=O Stretching (1722 cm⁻¹): The very strong absorption band around 1722 cm⁻¹ is the most prominent feature of the spectrum.[7] It is characteristic of the carbonyl (C=O) group in the ethyl ester functionalities.

-

Pyridine Ring Stretching (1591 cm⁻¹): This absorption is attributed to the C=C and C=N stretching vibrations within the aromatic pyridine ring.

-

C-O Stretching (1296, 1224, 1124 cm⁻¹): The strong bands in this fingerprint region are characteristic of the C-O single bond stretching vibrations within the two ester groups.

Experimental Protocols

A. Synthesis via Hantzsch Reaction and Oxidation

The title compound is typically prepared by a two-step process: the Hantzsch dihydropyridine synthesis followed by an oxidation step to aromatize the ring.[3][8]

Step 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (Hantzsch Ester)

-

In a round-bottomed flask, combine two equivalents of ethyl acetoacetate, one equivalent of an aldehyde (e.g., formaldehyde), and one equivalent of a nitrogen source like ammonium acetate or ammonia.[9]

-

The reaction is often carried out in a solvent such as ethanol.[10]

-

The mixture is typically refluxed or stirred at an elevated temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[11]

-

Upon cooling, the product, a 1,4-dihydropyridine (1,4-DHP), often precipitates and can be collected by filtration.[12]

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.[11]

Step 2: Oxidation to this compound

-

Dissolve the synthesized 1,4-dihydropyridine from Step 1 in a suitable solvent such as acetic acid or water.[4]

-

Add an oxidizing agent. Common oxidizing agents for this transformation include nitric acid, ferric chloride (FeCl₃·6H₂O), or sodium nitrite.[2][4][10][11]

-

Heat the reaction mixture, often under reflux, for a period of time (e.g., 1 hour) to drive the aromatization.[4][12]

-

After the reaction is complete, neutralize the mixture (e.g., with an aqueous solution of sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate or chloroform.[4][11]

-

Evaporate the solvent to obtain the crude this compound, which can be further purified by recrystallization.[4]

B. Infrared Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the dried, purified compound (approx. 1-2 mg) with about 100-200 mg of dry, spectroscopy-grade KBr powder. Grind the mixture thoroughly in an agate mortar to a fine, uniform powder.

-

Pellet Formation: Place the powdered mixture into a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by collecting a suitable number of scans to achieve a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded beforehand for automatic subtraction.

Visualization of Synthesis Pathway

The following diagram illustrates the Hantzsch synthesis followed by the oxidation step to produce the target compound.

Caption: Hantzsch reaction pathway for the synthesis of the target pyridine.

References

- 1. scbt.com [scbt.com]

- 2. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2 [evitachem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Solved this compound H3C | Chegg.com [chegg.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Mass Spectrometry of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. This document details the compound's molecular properties, expected fragmentation patterns under electron ionization, and a generalized experimental protocol for its analysis.

Compound Overview

This compound is a synthetic organic compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol .[1][2][3] It is often used as a building block in the synthesis of various pharmaceutical compounds. Understanding its mass spectrometric behavior is crucial for its identification and characterization in complex mixtures.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol [1][2] |

| CAS Number | 1149-24-2[2] |

| Appearance | White to orange to green powder or crystals[3] |

| Melting Point | 72-74 °C[2] |

| Boiling Point | 208 °C at 40 mmHg[2] |

Mass Spectrometry Data

The mass spectrum of this compound, typically obtained using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), exhibits a distinct fragmentation pattern. The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities.[4]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 252.0 | 12.8 | [M+1]⁺˙ (Isotopic peak) |

| 251.0 | 78.6 | [M]⁺˙ (Molecular ion) |

| 236.0 | 5.7 | [M - CH₃]⁺ |

| 223.0 | 10.7 | [M - C₂H₄]⁺ |

| 222.0 | 6.7 | [M - C₂H₅]⁺ |

| 208.0 | 5.5 | [M - C₂H₅O]⁺ |

| 207.0 | 15.2 | [M - C₂H₄O]⁺ |

| 206.0 | 100.0 | [M - OC₂H₅]⁺ (Base peak) |

| 205.0 | 30.3 | [M - HOC₂H₅]⁺ |

| 195.0 | 21.6 | [M - 2C₂H₄]⁺ |

| 179.0 | 17.3 | [M - C₂H₄ - CO₂]⁺ |

| 178.0 | 40.2 | [M - C₂H₅O - CO]⁺ |

| 177.0 | 13.0 | [M - C₂H₅OH - CO]⁺ |

| 151.0 | 13.3 | [C₈H₉NO₂]⁺ |

| 150.0 | 15.2 | [C₈H₈NO₂]⁺ |

| 106.0 | 11.0 | [C₇H₈N]⁺ |

| 79.0 | 7.0 | [C₅H₅N]⁺ |

| 77.0 | 6.3 | [C₆H₅]⁺ |

| 63.0 | 5.6 | [C₅H₃]⁺ |

| 29.0 | 18.1 | [C₂H₅]⁺ |

Experimental Protocols

While a specific, validated protocol for this compound is not publicly available, a general procedure for the analysis of small, volatile organic molecules like this compound using GC-MS with electron ionization is provided below.

Sample Preparation

-

Dissolution: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate) to create a stock solution.

-

Dilution: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.

-

Internal Standard: For quantitative analysis, add a known concentration of an internal standard to the sample and calibration standards. The internal standard should be a compound with similar chemical properties but a different retention time and mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph:

-

Injection Port: Set to a temperature of 250°C.

-

Injection Mode: Splitless or split injection, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Visualizations

Experimental Workflow

Caption: A generalized workflow for the GC-MS analysis of small organic molecules.

Proposed Fragmentation Pathway

Caption: A proposed electron ionization fragmentation pathway for this compound.

References

An In-depth Technical Guide on the Solubility of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (CAS 1149-24-2), a pyridine derivative of interest in various chemical and pharmaceutical research settings. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility parameters in a laboratory setting.

Core Compound Properties

This compound is a white to off-white crystalline solid.[1][2] Key physical and chemical properties are summarized below:

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₄[2][3] |

| Molecular Weight | 251.28 g/mol [2][3] |

| Melting Point | 72-76 °C[2][3][4] |

| Boiling Point | 208 °C at 40 mmHg[2][4] |

| Appearance | White to orange to green powder to crystal[2] |

Qualitative Solubility Profile

| Solvent | Solubility |

| Methanol | Soluble |

| Chloroform | Soluble |

| Ethanol | Soluble |

| Ether | Soluble |

| Ethyl Acetate | Soluble |

| Water | Limited/Insoluble |

This table is a summary of qualitative descriptions found in chemical supplier catalogues and general chemical literature.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the equilibrium solubility method, often referred to as the shake-flask method, is the gold standard. This protocol outlines the steps to determine the thermodynamic solubility of this compound in a solvent of interest.

3.1. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol, etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

-

Quantification:

-

Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationships in Solubility Studies

The determination of solubility is a critical step in early-stage drug development and chemical process design. The relationship between a compound's structure, its physicochemical properties, and its solubility dictates the choice of solvents, potential for formulation, and routes of administration for pharmaceutical products.

References

The Hantzsch Synthesis: A Technical Guide to Substituted Pyridines for Researchers and Drug Development Professionals

The Hantzsch pyridine synthesis, a classic multi-component reaction first reported by Arthur Hantzsch in 1881, remains a cornerstone in the synthesis of pyridines and their 1,4-dihydropyridine precursors. Its enduring relevance in medicinal chemistry and drug development is a testament to its efficiency and versatility in creating a wide array of substituted pyridines, a scaffold present in numerous pharmaceuticals. This technical guide provides an in-depth overview of the Hantzsch synthesis, including its mechanism, detailed experimental protocols, and quantitative data to aid researchers in the design and execution of this pivotal reaction.

Core Reaction and Mechanism

The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized in a subsequent step to the corresponding pyridine. The driving force for this aromatization is the formation of a stable aromatic pyridine ring.

The reaction mechanism is understood to proceed through a series of key steps:

-

Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.

-

Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia source to generate an enamine.

-

Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.

-

Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to form the 1,4-dihydropyridine ring.

Several pathways for the Hantzsch reaction have been proposed, and the exact route can be influenced by the reactants and reaction conditions.

Quantitative Data: A Comparative Overview

The yield of the Hantzsch synthesis is influenced by various factors, including the nature of the aldehyde, the β-ketoester, the catalyst, and the reaction conditions (e.g., solvent, temperature, use of microwave irradiation). The following tables summarize representative yields for the synthesis of 1,4-dihydropyridines under different protocols.

Table 1: Hantzsch Synthesis of 1,4-Dihydropyridines via Conventional Heating

| Aldehyde | β-Ketoester | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ethanol | None | 12 | Low | |

| 2-Nitrobenzaldehyde | Methyl acetoacetate | Methanol | None | 3.5 | - | |

| Benzaldehyde | Ethyl acetoacetate | Water | None | - | 86-96 | |

| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Solvent-free | CAN | 2.5 | Good | |

| Benzaldehyde | Ethyl acetoacetate | Acetonitrile | MgAl2-HT | 6.5 | 61 |

CAN: Ceric Ammonium Nitrate; MgAl2-HT: Magnesium-Aluminum Hydrotalcite

Table 2: Hantzsch Synthesis of 1,4-Dihydropyridines via Microwave Irradiation

| Aldehyde | β-Ketoester | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ethanol | 140 | 10 | Moderate-Good | |

| Various aryl aldehydes | Ethyl acetoacetate | Ethanol | - | 4 | 15-52 | |

| Benzaldehyde | Ethyl acetoacetate | Alumina (solid support) | - | 6 | >85 | |

| Formaldehyde | Ethyl acetoacetate | Solvent-free | - | 1.67 | - |

Experimental Protocols

This section provides detailed methodologies for key variations of the Hantzsch synthesis.

Protocol 1: Classical Synthesis of Nifedipine

This protocol details the synthesis of Nifedipine, a prominent calcium channel blocker.

Materials:

-

2-Nitrobenzaldehyde (15.0 mmol, 2.27 g)

-

Methyl acetoacetate (37.1 mmol, 4.0 mL)

-

Concentrated ammonia (35% in water, 35 mmol, 1.6 mL)

-

Methanol (4 mL)

-

50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice-water bath

Procedure:

-

In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde, methyl acetoacetate, methanol, and concentrated ammonia.

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux using a heating mantle or an oil bath for 3.5 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

If no precipitate forms upon cooling, use an ice-water bath to induce crystallization.

-

Stopper the flask and leave it at room temperature until the next laboratory session to allow for complete precipitation.

-

Collect the precipitate by vacuum filtration, wash with cold methanol, and dry to obtain the crude Nifedipine.

-

The product can be further purified by recrystallization.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol describes a rapid and efficient microwave-assisted synthesis of 1,4-dihydropyridines.

Materials:

-

Aldehyde (e.g., Benzaldehyde, 2.5 mmol)

-

β-Ketoester (e.g., Ethyl acetoacetate, 12.5 mmol)

-

25% aqueous ammonium hydroxide (10.0 mmol)

-

Microwave vial with a Teflon septum

-

Single-mode microwave synthesizer with temperature and pressure control

Procedure:

-

Place the aldehyde, β-ketoester, and aqueous ammonium hydroxide in a microwave glass vial.

-

Seal the vial with a Teflon septum.

-

Place the vial in the microwave cavity.

-

Irradiate the reaction mixture with stirring at 140°C for 10 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

The product can be isolated by filtration or after removal of the solvent under reduced pressure and purified by recrystallization or column chromatography.

Protocol 3: Solvent-Free Hantzsch Synthesis

This protocol outlines an environmentally friendly, solvent-free approach.

Materials:

-

Aldehyde (e.g., 5-Bromothiophene-2-carboxaldehyde, 0.01 mol, 1.91 g)

-

1,3-dione (e.g., Ethyl acetoacetate, 0.01 mol, 1.3 mL)

-

Ammonium acetate (0.01 mol, 0.77 g)

-

Ceric Ammonium Nitrate (CAN) (0.5 mmol, 0.28 g)

-

100 mL round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a 100 mL round-bottom flask, add the aldehyde, 1,3-dione, ammonium acetate, and CAN.

-

Stir the mixture vigorously at room temperature for 1-2.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture will solidify.

-

Wash the solid product with water and then with n-hexane to remove impurities.

-

Dry the crude product and recrystallize from ethanol to obtain the pure 1,4-dihydropyridine.

Application in Drug Development: A Workflow Perspective

The Hantzsch synthesis is a powerful tool in the drug discovery and development pipeline, particularly for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The versatility of the reaction allows for the systematic variation of substituents at the 2, 3, 4, 5, and 6 positions of the pyridine or dihydropyridine ring, enabling the fine-tuning of pharmacological properties.

Aromatization of 1,4-Dihydropyridines

The conversion of the initially formed 1,4-dihydropyridines to the corresponding pyridines is a crucial step for accessing this class of aromatic heterocycles. This oxidation can be achieved using a variety of reagents and conditions.

Table 3: Common Methods for Aromatization of 1,4-Dihydropyridines

| Oxidizing Agent | Conditions | Yield (%) | Reference |

| Nitric acid (HNO₃) / Bentonite clay | Microwave, 1 min | - | |

| Manganese dioxide (MnO₂) / Bentonite clay | Microwave, 10 min | 47-100 | |

| Iodine (I₂) | Reflux in acetonitrile, 4 h | 70-90 | |

| Potassium persulfate (K₂S₂O₈) | Visible light, aqueous micellar medium | ~100 | |

| Hydrogen peroxide (H₂O₂)/AlCl₃·6H₂O | Microwave, 4-8 min | - |

Protocol 4: Aromatization using Iodine

Materials:

-

1,4-Dihydropyridine (approx. 0.1 mmol)

-

Iodine (I₂) (0.2 mmol)

-

Acetonitrile (10.0 mL)

-

25.0 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a 25.0 mL round-bottom flask, dissolve the 1,4-dihydropyridine and iodine in acetonitrile.

-

Heat the reaction mixture to reflux with magnetic stirring for 4 hours.

-

After cooling to room temperature, evaporate the acetonitrile under reduced pressure.

-

The crude pyridine derivative can be purified by column chromatography.

Conclusion

The Hantzsch pyridine synthesis remains a highly valuable and adaptable reaction for the synthesis of substituted pyridines and their dihydropyridine precursors. Its application in drug discovery is well-established, particularly in the generation of compound libraries for the development of calcium channel blockers and other therapeutic agents. By understanding the core mechanism and having access to a variety of robust experimental protocols, researchers can effectively leverage this powerful synthetic tool. The ongoing development of greener and more efficient modifications, such as microwave-assisted and solvent-free conditions, ensures that the Hantzsch synthesis will continue to be a relevant and important reaction in the years to come.

The Hantzsch Pyridine Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch pyridine synthesis, a classic multi-component reaction first reported by Arthur Hantzsch in 1881, remains a cornerstone in the synthesis of pyridines and their dihydrogenated precursors.[1] This reaction's enduring relevance lies in its efficiency and versatility for creating highly functionalized heterocyclic scaffolds, which are pivotal in medicinal chemistry and drug development. Notably, this synthesis is the key to producing prominent calcium channel blockers like nifedipine, amlodipine, and nimodipine.[1] This technical guide provides an in-depth exploration of the core mechanism of the Hantzsch synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Core Reaction Mechanism

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine (1,4-DHP), also known as a Hantzsch ester, which can then be oxidized to the corresponding pyridine derivative in a subsequent step driven by the thermodynamic stability of the aromatic ring.[1]

While several mechanistic pathways have been proposed, extensive studies, including 13C and 15N NMR, have elucidated a widely accepted sequence of events.[1] The core mechanism can be dissected into four key stages: Knoevenagel condensation, enamine formation, Michael addition, and cyclization followed by dehydration.[2][3]

-

Knoevenagel Condensation: The reaction is initiated by the condensation of one equivalent of the β-ketoester with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[2]

-

Enamine Formation: Concurrently, the second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[2]

-

Michael Addition: The α,β-unsaturated carbonyl compound then undergoes a Michael addition with the enamine.[2]

-

Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine core.[2]

References

Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a crucial scaffold in medicinal chemistry. The primary and most established method for its preparation is the Hantzsch pyridine synthesis, a two-step process involving the formation of a dihydropyridine intermediate followed by its aromatization. This document details the starting materials, experimental protocols, and quantitative data associated with this synthetic pathway.

Core Synthesis Pathway: The Hantzsch Reaction

The synthesis of this compound predominantly follows the Hantzsch pyridine synthesis. This multicomponent reaction first involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source to form a 1,4-dihydropyridine derivative. This intermediate, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (often referred to as a Hantzsch ester), is subsequently oxidized to yield the final aromatic product.

The overall reaction can be summarized as follows:

Step 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

The initial step is a one-pot condensation reaction. The choice of aldehyde and nitrogen source can vary, influencing the reaction conditions and yield.

Experimental Protocol 1: Using Paraformaldehyde and Ammonium Acetate

This method utilizes paraformaldehyde as the formaldehyde source and ammonium acetate as the nitrogen and ammonia source.

Methodology:

-

To an oven-dried 10 mL vial equipped with a magnetic stirrer, add paraformaldehyde (1.0 mmol, 30 mg), ethyl acetoacetate (2.0 mmol, 260 mg), and ammonium acetate (1.5 mmol, 116 mg).[1]

-

Seal the vial and heat the reaction mixture to 80°C with stirring.[1]

-

After the reaction is complete (typically monitored by TLC), add 10 mL of ice-cold water to the mixture and induce crystallization by scratching.[1]

-

Filter the resulting precipitate and recrystallize from methanol to obtain pure Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.[1]

| Reactant | Molar Ratio | Amount (for 1 mmol scale) |

| Paraformaldehyde | 1.0 | 30 mg |

| Ethyl Acetoacetate | 2.0 | 260 mg |

| Ammonium Acetate | 1.5 | 116 mg |

| Product Yield | 79% [1] |

Experimental Protocol 2: Using Aqueous Formaldehyde and Ammonia

This classic procedure, adapted from Organic Syntheses, employs an aqueous solution of formaldehyde and gaseous ammonia.

Methodology:

-

In a 1-L flask cooled in an ice bath, combine freshly distilled ethyl acetoacetate (3.85 moles, 500 g) and 40% aqueous formaldehyde solution (2.0 moles, 152 g).[2]

-

Add 20-25 drops of diethylamine and keep the mixture in the cold for six hours, followed by 40-45 hours at room temperature.[2]

-

Separate the lower oily layer, extract the aqueous layer with ether, and combine the ether extract with the oily layer. Dry the combined organic phase over calcium chloride.[2]

-

Remove the ether by distillation. Dilute the residue with an equal volume of alcohol and cool thoroughly in an ice bath.[2]

-

Saturate the alcoholic solution with ammonia gas over 4-8 hours while maintaining the cold temperature.[2]

-

Allow the solution to stand at room temperature for 40-45 hours.[2]

-

Evaporate most of the alcohol and collect the solid product by suction filtration.[2]

| Reactant | Molar Ratio (approx.) | Amount |

| Ethyl Acetoacetate | 1.925 | 500 g |

| Formaldehyde | 1.0 | 152 g (of 40% aq. solution) |

| Ammonia | Excess | Saturated solution |

| Product Yield | 84-89% [2] |

Step 2: Oxidation to this compound

The dihydropyridine intermediate is aromatized in this step using a suitable oxidizing agent.

Experimental Protocol 3: Oxidation with Nitric and Sulfuric Acid

This is a robust method for the oxidation of the Hantzsch ester.

Methodology:

-

In a 5-L flask, place the dried Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (0.79 mole, 200 g).[2]

-

Add a mixture of water (270 g), concentrated nitric acid (sp. gr. 1.42, 72 g), and concentrated sulfuric acid (78 g).[2]

-

Heat the flask cautiously with swirling. The oxidation can be vigorous and may foam.[2]

-

After the initial foaming subsides, continue to warm the mixture until it turns a deep red color (approximately 10-15 minutes for the entire oxidation).[2]

-

Cool the reaction mixture and add 500 cc of water and 500 g of chopped ice.[2]

-

Make the solution strongly alkaline by the gradual addition of ammonium hydroxide (sp. gr. 0.90).[2]

-

Collect the precipitated product by suction filtration, dry it on a porous plate, and purify by distillation.[2]

| Reactant | Molar Ratio (to Dihydropyridine) | Amount |

| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 1.0 | 200 g |

| Nitric Acid (conc.) | ~1.4 | 72 g |

| Sulfuric Acid (conc.) | ~1.0 | 78 g |

| Product Yield | 58-65% [2] |

Experimental Protocol 4: Oxidation with Ferric Chloride

Ferric chloride offers a milder alternative for the aromatization step.

Methodology:

-

To a solution of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (1.0 mmol) in a suitable solvent, add a solution of FeCl₃·6H₂O (0.1 mmol) in water (5 mL).[3]

-

Stir the reaction mixture under reflux until the starting material is consumed (monitored by TLC).[3]

-

After completion, cool the mixture to room temperature and quench with 20 mL of water.[3]

-

Neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.[3]

-

Evaporate the solvent to obtain the crude product, which can be further purified.

| Reactant | Molar Ratio (to Dihydropyridine) |

| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 1.0 |

| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | 0.1 |

| Product Yield | Not explicitly stated, but the initial DHP synthesis yielded 85% [3] |

Signaling Pathways and Logical Relationships

The Hantzsch synthesis proceeds through a series of interconnected reactions. The following diagram illustrates a plausible mechanistic pathway.

This guide provides foundational knowledge for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and safety procedures.

References

The Multifaceted Biological Activities of Dihydropyridine Derivatives: A Technical Guide for Researchers

Abstract

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most recognized for its profound impact on the management of cardiovascular diseases through the blockade of L-type calcium channels.[1][2] However, the biological repertoire of DHP derivatives extends far beyond this primary mechanism, encompassing a diverse array of activities including anticancer, antimicrobial, and antioxidant effects.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological activities, and experimental evaluation of dihydropyridine derivatives. We will delve into the foundational Hantzsch synthesis, explore the intricate mechanisms of action, and provide detailed, field-proven protocols for assessing the diverse biological effects of this versatile class of compounds.

The Chemistry of Dihydropyridines: The Hantzsch Synthesis

The archetypal method for synthesizing the 1,4-dihydropyridine core is the Hantzsch synthesis, a one-pot multicomponent reaction.[6][7] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[8] The versatility of the Hantzsch synthesis allows for the introduction of a wide range of substituents on the DHP ring, enabling the exploration of structure-activity relationships.[7]

References

- 1. Modulation of calcium channels in arterial smooth muscle cells by dihydropyridine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative structure-activity relationship studies on some series of calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

The Dual Identity of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A Core Scaffold in Synthesis and the Inactive Metabolite of a Blockbuster Drug Class

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a seemingly unassuming pyridine derivative, holds a significant, albeit often overlooked, position in medicinal chemistry. It represents a critical nexus in the lifecycle of one of the most important classes of cardiovascular drugs—the 1,4-dihydropyridine (DHP) calcium channel blockers. While largely considered biologically inactive itself, its formation is a key metabolic event that dictates the efficacy and duration of action of its blockbuster precursors. Furthermore, its stable aromatic scaffold serves as a valuable starting point for synthetic chemists exploring new chemical spaces. This technical guide provides a comprehensive overview of the synthesis, metabolic significance, and medicinal chemistry context of this compound, offering detailed experimental protocols, data summaries, and workflow visualizations to support researchers in drug discovery and development.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid.[1] Its synthesis is intrinsically linked to the famed Hantzsch dihydropyridine synthesis, a multi-component reaction that has been a cornerstone of heterocyclic chemistry for over a century.[2] The process is a two-stage journey: the initial formation of a 1,4-dihydropyridine ring, followed by its oxidation to the final aromatic pyridine structure.

Stage 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

The classical Hantzsch reaction involves the condensation of an aldehyde (in this case, formaldehyde or a precursor), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen donor (ammonia or ammonium acetate).[2][3] This one-pot reaction efficiently constructs the dihydropyridine core.

Stage 2: Oxidation to this compound

The 1,4-dihydropyridine intermediate is then oxidized to its more stable aromatic pyridine form. This aromatization is a crucial step, both in chemical synthesis and in the metabolic fate of DHP drugs.[2] Various oxidizing agents can be employed in the laboratory to achieve this transformation, with nitric acid and ferric chloride being common choices.[2][4]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

This protocol is adapted from established Hantzsch synthesis procedures.[2][5]

Materials:

-

Ethyl acetoacetate

-

Formaldehyde solution (40% aqueous) or paraformaldehyde

-

Ammonium acetate or aqueous ammonia

-

Ethanol

-

Diethylamine (catalyst)

-

Ice bath

-

Suction filtration apparatus

Procedure:

-

In a round-bottom flask, cool 2 equivalents of ethyl acetoacetate in an ice bath.

-

Slowly add 1 equivalent of formaldehyde solution and a few drops of diethylamine as a catalyst.

-

Allow the mixture to stand at a cool temperature for several hours, then at room temperature for approximately 40-48 hours.

-

Separate the resulting oily layer, extract the aqueous layer with a suitable solvent like ether, and combine the organic phases.

-

Dry the organic phase over an anhydrous salt (e.g., calcium chloride) and remove the solvent under reduced pressure.

-

Dissolve the residue in an equal volume of ethanol and cool thoroughly in an ice bath.

-

Saturate the alcoholic solution with ammonia gas while maintaining the low temperature.

-

Allow the solution to stand at room temperature for 40-48 hours.

-

Evaporate most of the alcohol. The solid Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate will precipitate.

-

Collect the solid product by suction filtration and dry. The product can be further purified by recrystallization from methanol or ethanol.[5]

Protocol 2: Oxidation to this compound

This protocol details the oxidation of the Hantzsch ester to the final pyridine product.[4]

Materials:

-

Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1 equivalent of the 1,4-dihydropyridine intermediate in a suitable solvent (e.g., water, as described in some procedures).

-

Add a catalytic amount of FeCl₃·6H₂O (e.g., 0.1 equivalents) dissolved in water.[4]

-

Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Cool the mixture to room temperature and quench with water.

-

Neutralize the mixture with a saturated aqueous solution of NaHCO₃.[4]

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization, for example, from toluene, to yield colorless blocks of this compound.[4]

Synthesis Workflow

Caption: Two-stage synthesis of this compound.

Role in Medicinal Chemistry: The Inactive Metabolite

The primary significance of this compound in medicinal chemistry stems from its role as the major, inactive metabolite of 1,4-dihydropyridine (DHP) calcium channel blockers like Nifedipine, Felodipine, and Amlodipine. These drugs are crucial in the management of hypertension and angina.

The therapeutic effect of DHP drugs is dependent on the reduced, non-aromatic 1,4-dihydropyridine ring. This structure allows the molecule to bind to L-type calcium channels, blocking the influx of calcium into smooth muscle cells and leading to vasodilation.

However, upon administration, these drugs undergo extensive first-pass metabolism in the liver. The key biotransformation is the oxidation of the 1,4-dihydropyridine ring to a pyridine ring, a reaction catalyzed predominantly by the cytochrome P450 enzyme system, particularly the CYP3A4 isozyme.[6] This aromatization renders the molecule pharmacologically inactive as a calcium channel blocker. The resulting pyridine derivative, exemplified by this compound, is then more readily excreted from the body.

The rate and extent of this metabolic oxidation are critical determinants of the pharmacokinetic profile of DHP drugs, influencing their bioavailability, half-life, and duration of action.

Metabolic Pathway of Dihydropyridine Drugs

Caption: Metabolic inactivation of 1,4-dihydropyridine drugs.

Biological Activity and Quantitative Data

There is a conspicuous absence of significant biological activity reported for this compound itself. The aromatization of the dihydropyridine ring leads to a loss of the specific three-dimensional conformation required for potent L-type calcium channel antagonism. While its dihydropyridine precursors have been extensively studied, with numerous reports on their IC₅₀ values for calcium channel blockade, such data for the oxidized pyridine metabolite is sparse to non-existent in the public domain, underscoring its general classification as inactive.

Some studies have explored the biological activities of various pyridine derivatives, including potential anticancer, antimicrobial, or anti-inflammatory effects.[7] For instance, a study on synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives (not the aromatized form) reported cytotoxic effects against HCT116 human colon cancer cells, with IC₅₀ values ranging from 16.29 to 68.88 µM.[6] However, this activity is associated with the dihydropyridine core and cannot be directly extrapolated to the fully aromatic title compound.

Table 1: Biological Activity Context of Dihydropyridine vs. Pyridine Core

| Compound Class | Core Structure | Primary Biological Activity | Quantitative Data (Example for DHPs) |

| Hantzsch Esters | 1,4-Dihydropyridine | L-type Calcium Channel Blockade | IC₅₀ values typically in the nM to low µM range |

| Oxidized Metabolites | Pyridine | Generally considered inactive | Data largely unavailable; presumed to be very high |

Role as a Synthetic Scaffold

Beyond its role as a metabolite, the stable and functionalized pyridine ring of this compound makes it a useful scaffold in synthetic and medicinal chemistry. The two diethyl ester groups at the 3 and 5 positions, and the methyl groups at the 2 and 6 positions, offer multiple points for chemical modification. This allows for the construction of more complex molecules and the exploration of new derivatives for various therapeutic targets. Pyridine derivatives are a common feature in many approved drugs, and scaffolds like this provide a robust starting point for the synthesis of new chemical entities.

Structure-Activity Relationship: DHP vs. Pyridine

Caption: Key structural differences determining biological activity.

Conclusion

This compound occupies a unique dual role in medicinal chemistry. It is the final, inactive product in the metabolic pathway of a multi-billion dollar class of cardiovascular drugs, making the understanding of its formation essential for the pharmacokinetic design of new dihydropyridine-based therapeutics. Simultaneously, its stable, functionalized aromatic structure provides a valuable and versatile platform for synthetic chemists. While devoid of the potent calcium channel blocking activity of its precursors, its importance in the broader landscape of drug metabolism and as a building block for future drug discovery efforts is undeniable. This guide provides the foundational knowledge and practical protocols for researchers to effectively work with and understand this pivotal molecule.

References

- 1. This compound 99 1149-24-2 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate via the Hantzsch Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a valuable scaffold in medicinal chemistry. The synthesis is a two-step process initiated by the Hantzsch dihydropyridine synthesis to form the intermediate, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, followed by an oxidation step to yield the final aromatic pyridine derivative. This protocol offers detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction for the synthesis of dihydropyridines. These compounds, often referred to as Hantzsch esters, are significant in medicinal chemistry, notably as calcium channel blockers. The initial dihydropyridine product can be subsequently oxidized to the corresponding pyridine derivative, a process driven by the formation of a stable aromatic ring. This compound is a key building block for the synthesis of various biologically active compounds. This protocol details a reliable method for its preparation in a laboratory setting.

Reaction Scheme

Step 1: Hantzsch Dihydropyridine Synthesis

Step 2: Aromatization

Quantitative Data Summary

| Parameter | Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester) | This compound |

| Molecular Formula | C₁₃H₁₉NO₄ | C₁₃H₁₇NO₄ |

| Molecular Weight | 253.30 g/mol | 251.28 g/mol [1] |

| Appearance | Canary yellow powder[2] | Colorless to pale yellow crystalline solid |

| Melting Point | 172-174 °C[2] | 72-74 °C[1] |

| Yield | 79%[2] | ~85-90% |

| Boiling Point | Not applicable | 208 °C at 40 mmHg[1] |

Experimental Protocols

Materials and Equipment

-

Ethyl acetoacetate

-

Paraformaldehyde

-

Ammonium acetate

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Methanol

-

Ethyl acetate

-

Water (deionized)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Step 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester)

-

To a 10 mL vial equipped with a magnetic stirrer bar, add paraformaldehyde (30 mg, 1 mmol), ethyl acetoacetate (260 mg, 2 mmol), and ammonium acetate (116 mg, 1.5 mmol).[2]

-

Seal the vial and heat the reaction mixture to 80 °C with stirring.[2]

-

Maintain the temperature and stirring for 15-30 minutes. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-